molecular formula C18H15BrO4S B606229 BMS-347070 CAS No. 197438-73-6

BMS-347070

Cat. No.: B606229
CAS No.: 197438-73-6
M. Wt: 407.3 g/mol
InChI Key: KOWIZHDULJSRPT-WUKNDPDISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

BMS-347070 can be synthesized through a series of chemical reactions involving the use of various reagents and solvents. One common method involves the co-spray drying of this compound with polymers such as Pluronic F127, F108, F68, and PEG 8000. These polymers have different poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO) ratios and chain lengths . The solid dispersions are analyzed by powder X-ray diffraction (PXRD), modulated differential scanning calorimetry (mDSC), and hot-stage microscopy .

Industrial Production Methods

In industrial settings, this compound is often prepared using spray drying techniques. This method involves the dispersion of the drug as nanosized crystalline particles within a water-soluble matrix, such as Pluronic F127 . The spray drying process helps to improve the bioavailability of the drug by reducing the crystallite size and enhancing its dissolution rate .

Chemical Reactions Analysis

Types of Reactions

BMS-347070 primarily undergoes reactions typical of COX-2 inhibitors. These reactions include:

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include various oxidizing and reducing agents, as well as solvents like acetone and methylene chloride . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

BMS-347070 exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The molecular targets and pathways involved in this mechanism include the COX-2 enzyme and the downstream signaling pathways that mediate the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to BMS-347070 include:

Uniqueness of this compound

This compound is unique in its specific chemical structure and its ability to form nanosized crystalline particles when co-spray dried with polymers. This property enhances its bioavailability and therapeutic efficacy compared to other COX-2 inhibitors .

Properties

CAS No.

197438-73-6

Molecular Formula

C18H15BrO4S

Molecular Weight

407.3 g/mol

IUPAC Name

(3Z)-3-[(4-bromophenyl)-(4-methylsulfonylphenyl)methylidene]oxolan-2-one

InChI

InChI=1S/C18H15BrO4S/c1-24(21,22)15-8-4-13(5-9-15)17(16-10-11-23-18(16)20)12-2-6-14(19)7-3-12/h2-9H,10-11H2,1H3/b17-16+

InChI Key

KOWIZHDULJSRPT-WUKNDPDISA-N

SMILES

CS(=O)(=O)c1ccc(cc1)/C(=C/2\CCOC2=O)/c3ccc(cc3)Br

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)/C(=C/2\CCOC2=O)/C3=CC=C(C=C3)Br

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=C2CCOC2=O)C3=CC=C(C=C3)Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-347070;  BMS 347070;  BMS347070;  UNII-0CKM4H090C;  0CKM4H090C;  SCHEMBL6882900;  SCHEMBL6882905.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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